H-Cys-Pro-Leu-Gly-OH
CAS No.: 478549-68-7
Cat. No.: VC19074858
Molecular Formula: C16H28N4O5S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478549-68-7 |
|---|---|
| Molecular Formula | C16H28N4O5S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | OLSHOBGNFITHGG-SRVKXCTJSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Introduction
Structural Characteristics of H-Cys-Pro-Leu-Gly-OH
Primary Sequence and Molecular Formula
H-Cys-Pro-Leu-Gly-OH is a linear tetrapeptide with the sequence Cysteine (Cys) - Proline (Pro) - Leucine (Leu) - Glycine (Gly). Its molecular formula is CHNOS (calculated based on the free acid form), differing from the amide variant (H-Cys-Pro-Leu-Gly-NH) by the replacement of the C-terminal amide group with a hydroxyl moiety . The presence of proline introduces a rigid pyrrolidine ring, which restricts conformational flexibility and influences peptide folding .
Stereochemical Configuration
All amino acid residues in H-Cys-Pro-Leu-Gly-OH adopt the L-configuration, consistent with naturally occurring peptides. The cysteine residue contains a thiol (-SH) group, enabling disulfide bond formation under oxidative conditions. This property is critical for stabilizing secondary structures or conjugating with other thiol-containing molecules .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 388.07 g/mol (calculated) |
| Exact Mass | 388.18 g/mol |
| Topological Polar Surface Area | 144 Ų |
| LogP (Partition Coefficient) | 0.49 (estimated) |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Modification Strategies
Solid-Phase Peptide Synthesis (SPPS)
H-Cys-Pro-Leu-Gly-OH is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), as demonstrated in studies of analogous peptides . The protocol involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycolic acid linker, followed by cleavage and deprotection. Proline’s secondary amine necessitates extended coupling times (e.g., 2 hours) to ensure complete reaction .
Cyclization and Post-Synthetic Modifications
The cysteine residue enables native chemical ligation (NCL) for cyclization. For instance, cysteinyl prolyl esters (CPE) facilitate intramolecular thioester formation, yielding cyclic peptides with high efficiency (isolated yields ~50%) . Desulfurization or alkylation of cysteine further diversifies the compound’s functional repertoire, enhancing stability or targeting specific biological receptors .
Table 2: Cyclization Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Sodium phosphate buffer (pH 7.8) |
| Temperature | 37°C |
| Reaction Time | 4 hours |
| Yield | 50% (isolated) |
| Byproducts | <5% dimer/oligomer |
Biological Activities and Mechanisms
Role in Neuromodulation
The Pro-Leu-Gly sequence is a conserved motif in the C-terminal region of neurohypophysial hormones like oxytocin . In oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH), this tripeptide stabilizes the cyclic disulfide bridge (Cys-Cys) and modulates receptor binding . While H-Cys-Pro-Leu-Gly-OH lacks the cyclic structure, its linear form may interact with neuroendocrine receptors as a partial agonist or antagonist, though direct evidence remains limited .
Applications in Research and Industry
Pharmaceutical Development
H-Cys-Pro-Leu-Gly-OH serves as a building block for integrin inhibitors. Cyclic RGD peptides containing this sequence exhibit nanomolar affinity for αvβ6 integrin, a target in fibrosis and cancer metastasis . Modifications at the cysteine residue (e.g., methylation) tune selectivity and pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume